2-Fluoro-1-(4-fluorophenyl)ethanol
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Overview
Description
. This compound is characterized by the presence of a fluorine atom on both the phenyl ring and the ethanol moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with a fluorophenyl group, can bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives .
Mode of Action
crispum cells . This process can lead to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol .
Biochemical Pathways
It’s known that fluorinated compounds can be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, potentially affecting their bioavailability .
Result of Action
It’s known that fluorinated compounds can have diverse biological activities and therapeutic possibilities .
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place . It’s also known that the compound is combustible and can react with open flames or hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanol typically involves the reduction of 1-(4-fluorophenyl)ethanone using various reducing agents. One common method is the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone using Petroselinum crispum cells, which can yield (S)-(-)-1-(4-fluorophenyl)ethanol with high enantioselectivity . The reaction conditions include an aqueous medium at a temperature of 23-27°C for 48 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing more robust and scalable reducing agents and catalysts. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorophenylacetaldehyde or 4-Fluorophenylacetone.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2-Fluoro-1-(4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl alcohol
- 4-Fluoro-α-methylbenzyl alcohol
- 1-(4-Chlorophenyl)ethanol
- 1-Phenylethanol
Uniqueness
2-Fluoro-1-(4-fluorophenyl)ethanol is unique due to the presence of fluorine atoms on both the phenyl ring and the ethanol moiety, which imparts distinct chemical and biological properties. This dual fluorination can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated or singly fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFMQCVLZOZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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